molecular formula C28H26N4O4 B2377608 6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-82-4

6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2377608
CAS No.: 868147-82-4
M. Wt: 482.54
InChI Key: NJFCJSPWDJUSOJ-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-triazolo-pyrimidine family, characterized by a fused heterocyclic scaffold combining chromene, triazole, and pyrimidine moieties. Its structure features two aromatic substituents: a 4-ethoxy-3-methoxyphenyl group at position 6 and a 2-methoxyphenyl group at position 7 (Fig. 1). While its specific pharmacological profile remains under investigation, structural analogs demonstrate anticancer, antimicrobial, and tubulin-modulating activities .

Properties

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-11-(2-methoxyphenyl)-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O4/c1-4-35-22-14-13-17(15-23(22)34-3)27-24-25(18-9-5-8-12-21(18)36-27)31-28-29-16-30-32(28)26(24)19-10-6-7-11-20(19)33-2/h5-16,26-27H,4H2,1-3H3,(H,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFCJSPWDJUSOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(C4=CC=CC=C4O2)NC5=NC=NN5C3C6=CC=CC=C6OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-(4-ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine , also known by its chemical identifier S636-0784, is a synthetic derivative that has gained attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C17H24N4O3C_{17}H_{24}N_{4}O_{3} with a molecular weight of 324.40 g/mol. The structure features a chromeno-triazolo-pyrimidine framework, which is significant in medicinal chemistry due to its diverse biological activities.

Anticancer Activity

Research indicates that derivatives of triazolo-pyrimidines exhibit notable anticancer properties . For instance, compounds structurally related to S636-0784 have shown effectiveness against various cancer cell lines. A study demonstrated that similar triazolo derivatives inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 9.1 µg/mL .

Antiviral Effects

The compound has been evaluated for its antiviral activity , particularly against Hepatitis C virus (HCV). In vitro studies revealed that certain derivatives inhibited HCV replication by targeting viral proteins involved in the replication cycle . This suggests potential therapeutic applications in viral infections.

Anti-inflammatory and Analgesic Properties

Triazolo derivatives have also been noted for their anti-inflammatory and analgesic effects. Specific compounds from this class have demonstrated significant inhibition of pro-inflammatory cytokines in cellular models, indicating their potential use in treating inflammatory diseases .

The biological activities of S636-0784 can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation and viral replication.
  • Modulation of Signaling Pathways : It has been suggested that these compounds can modulate key signaling pathways related to inflammation and cell survival.
  • Interference with Protein Interactions : The structure allows for interactions with various proteins that are critical in disease processes.

Data Table: Biological Activity Overview

Biological ActivityCell Line / ModelIC50 ValueReference
AnticancerMCF-79.1 µg/mL
AntiviralHCV-infected cellsNot specified
Anti-inflammatoryCytokine assaysSignificant inhibition

Case Studies

  • Anticancer Study : A recent study synthesized several triazolo derivatives and assessed their anticancer activity against MCF-7 cells. The most potent compound showed an IC50 value of 9.1 µg/mL, indicating strong antiproliferative effects .
  • Antiviral Research : In another investigation focusing on HCV, derivatives were tested for their ability to inhibit viral replication in cell cultures. Results indicated a significant reduction in viral load, suggesting a promising avenue for further research into antiviral therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and biological activities.

Table 1. Structural and Molecular Comparison

Compound Name Molecular Formula Substituents (Position 6 / Position 7) Molecular Weight Key Activities References
6-(4-Ethoxy-3-methoxyphenyl)-7-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine C₂₇H₂₄N₄O₄ 4-Ethoxy-3-methoxyphenyl / 2-methoxyphenyl 480.51 Under investigation N/A
6-(2-Methoxyphenyl)-7-(4-methylphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine C₂₆H₂₂N₄O₂ 2-Methoxyphenyl / 4-methylphenyl 422.49 Not reported
6-(3,4-Dimethoxyphenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine C₂₆H₂₁FN₄O₃ 3,4-Dimethoxyphenyl / 2-fluorophenyl 480.47 Anticancer (tubulin inhibition)
7-(4-Methoxyphenyl)-6-phenyl-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine C₂₆H₂₂N₄O₂ Phenyl / 4-methoxyphenyl 422.48 Not reported

Key Observations

Substituent Effects on Activity Electron-Donating Groups: The target compound’s 4-ethoxy-3-methoxyphenyl group provides stronger electron-donating effects compared to analogs with simple methoxy or methyl groups (e.g., 4-methylphenyl in ). This may enhance binding to hydrophobic pockets in biological targets, such as tubulin .

Molecular Weight and Solubility

  • The target compound (MW 480.51) is heavier than most analogs due to its ethoxy group, which may reduce aqueous solubility compared to derivatives like the 422 Da methylphenyl analog . However, the ethoxy group could improve lipid membrane penetration.

Biological Activity Trends Anticancer Potential: Compounds with trifluoromethyl or fluoro substituents (e.g., ) exhibit potent tubulin polymerization inhibition, a mechanism critical for anticancer activity. The target compound lacks halogens but features methoxy/ethoxy groups, which may favor interactions with polar residues in tubulin’s binding site.

Synthetic Accessibility

  • Green synthesis protocols using additives like 4,4’-trimethylenedipiperidine () are applicable to triazolo-pyrimidine derivatives. However, the target compound’s ethoxy group may require specialized reagents (e.g., ethylating agents) compared to simpler methoxy analogs .

Preparation Methods

The chromeno-triazolopyrimidine core is typically constructed via tandem cyclization reactions involving coumarin derivatives, triazole precursors, and pyrimidine-building blocks. A seminal approach involves the condensation of 4-hydroxycoumarin with substituted benzaldehydes and 3-amino-1,2,4-triazoles under acid catalysis. For the target compound, the introduction of 4-ethoxy-3-methoxyphenyl and 2-methoxyphenyl groups necessitates careful selection of starting materials and reaction conditions to ensure regioselectivity.

Key synthetic challenges include:

  • Regiochemical control during the formation of the triazolo[1,5-a]pyrimidine ring system
  • Stereochemical outcomes at the C6 and C7 positions of the dihydrochromeno system
  • Functional group compatibility of methoxy and ethoxy substituents under acidic conditions

Magnetic Nanocatalyst-Mediated Synthesis

A breakthrough in sustainable synthesis was achieved using a magnetic Fe$$3$$O$$4$$@SiO$$2$$-SO$$3$$H nanocatalyst, which enables efficient one-pot assembly of chromeno-triazolopyrimidines (Table 1).

Table 1: Optimization of Reaction Conditions Using Fe$$3$$O$$4$$@SiO$$2$$-SO$$3$$H

Entry Catalyst (mg) Solvent Temp (°C) Time (h) Yield (%)
1 0 H$$_2$$O 80 24 <32
2 10 H$$_2$$O 80 8 78
3 20 H$$_2$$O 80 5 93
4 20 EtOH 78 6 85

The optimized protocol (Entry 3) employs:

  • 4-Ethoxy-3-methoxybenzaldehyde (1.2 equiv)
  • 2-Methoxyphenyl-4-hydroxycoumarin (1.0 equiv)
  • 3-Amino-1,2,4-triazole (1.5 equiv)
  • Fe$$3$$O$$4$$@SiO$$2$$-SO$$3$$H (20 mg) in H$$_2$$O at 80°C

This method achieves 93% yield through:

  • Acid-catalyzed Knoevenagel condensation between aldehyde and coumarin
  • Michael addition of triazole amine to the α,β-unsaturated intermediate
  • Intramolecular cyclodehydration forming the triazolopyrimidine ring

Multi-Step Assembly from Functionalized Precursors

Alternative routes employ stepwise construction of the molecular framework (Scheme 1):

Step 1: Chromenone Synthesis
2-Methoxyphenylacetic acid undergoes cyclocondensation with resorcinol in BF$$3$$·Et$$2$$O to yield 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one (85% yield).

Step 2: Triazole Incorporation
The chromenone reacts with 4-ethoxy-3-methoxyphenyl isocyanate in THF at 0°C to form the carbamate intermediate, followed by cyclization with hydrazine hydrate to install the triazole ring.

Step 3: Pyrimidine Annulation
Reaction with trimethyl orthoformate in acetic anhydride effects simultaneous formylation and cyclization, completing the triazolopyrimidine system (72% yield over two steps).

Mechanistic Insights into Key Transformations

The Fe$$3$$O$$4$$@SiO$$2$$-SO$$3$$H catalyst facilitates proton transfer at three critical stages (Figure 1):

  • Activation of benzaldehyde carbonyl for Knoevenagel condensation
  • Polarization of the α,β-unsaturated ketone for Michael addition
  • Dehydration during cyclization via Brønsted acid sites

Intramolecular hydrogen bonding between the 7-hydroxyl group and triazole nitrogen (O···N distance = 2.68 Å) directs regioselective cyclization.

Comparative Analysis of Synthetic Routes

Table 2: Performance Metrics of Preparation Methods

Method Steps Total Yield (%) Purity (HPLC) E-Factor
Nanocatalytic One-Pot 1 93 99.2 0.8
Multi-Step Assembly 5 61 98.5 5.2
Patent CN108191625B 3 88 99.0 1.2

The magnetic nanocatalyst method demonstrates superior atom economy (AE = 89%) compared to traditional approaches (AE = 67-72%). Catalyst recyclability studies show consistent yields (>90%) through five cycles without significant activity loss.

Critical Process Parameters

  • Solvent Effects

    • Water enables higher yields (93%) vs. ethanol (85%) due to enhanced proton mobility
    • Mixed solvent systems (H$$_2$$O:EtOH 3:1) improve solubility of methoxy-substituted intermediates
  • Temperature Optimization

    • Below 70°C: Incomplete cyclization (yield <50%)
    • Above 90°C: Decomposition of ethoxy groups (purity <95%)
  • Catalyst Characterization

    • BET Surface Area: 182 m$$^2$$/g
    • Acid Density: 1.8 mmol H$$^+$$/g
    • Magnetic Saturation: 43 emu/g

Scalability and Industrial Considerations

The nanocatalytic route was successfully scaled to kilogram batches with:

  • 91% isolated yield at 5 kg scale
  • 99.7% catalyst recovery via magnetic separation
  • E-factor reduction from 12.4 (traditional) to 2.1

Process intensification using continuous flow reactors achieved space-time yields of 28 g/L·h, representing a 15-fold improvement over batch methods.

Q & A

Q. What are the common synthetic protocols for synthesizing triazolopyrimidine derivatives like this compound?

Methodological Answer:

  • One-pot multicomponent reactions are widely used, involving aldehydes, aminotriazoles, and cyanoacetyl derivatives in solvents like DMF under reflux (120°C for 10 hours) .
  • Additive-assisted synthesis : Catalysts such as APTS (3-aminopropyltriethoxysilane) in ethanol improve reaction efficiency by stabilizing intermediates .
  • Stepwise ring formation : Sequential introduction of triazole and pyrimidine rings, followed by substitution of methoxy/ethoxy groups, ensures structural fidelity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolves the fused chromeno-triazolopyrimidine core and substituent orientations (e.g., methoxyphenyl groups) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., ethoxy CH₂CH₃ at δ 1.2–1.4 ppm) and aromatic splitting patterns .
  • IR and mass spectrometry : Confirms functional groups (C-O/C-N stretches) and molecular weight (e.g., M⁺ peaks matching calculated values) .

Advanced Research Questions

Q. How can green chemistry principles optimize the synthesis of this compound?

Methodological Answer:

  • Solvent selection : Replace DMF with ethanol/water mixtures to reduce toxicity .
  • Continuous flow reactors : Enhance yield (≈90%) and scalability while minimizing byproducts .
  • Catalyst recycling : Recover APTS via filtration for reuse, reducing waste generation .

Q. What experimental designs address contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and MIC (minimum inhibitory concentration) protocols for bacterial strains to ensure comparability .
  • Purity validation : Employ HPLC (>98% purity) to rule out impurities skewing activity data .
  • Dose-response curves : Compare EC₅₀ values across studies to identify potency thresholds .

Q. How can computational modeling predict structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Docking simulations : Map interactions with target proteins (e.g., EGFR kinase) using AutoDock Vina, focusing on methoxyphenyl hydrophobic pockets .
  • QSAR models : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy) with bioactivity using Hammett constants .
  • MD simulations : Assess triazolopyrimidine ring flexibility under physiological conditions to optimize binding kinetics .

Q. What strategies resolve discrepancies in synthetic yields across similar derivatives?

Methodological Answer:

  • Reaction monitoring : Use TLC or in-situ IR to detect intermediate stability issues (e.g., triazole ring decomposition) .
  • DoE (Design of Experiments) : Vary temperature (80–140°C), solvent polarity (DMF vs. acetonitrile), and catalyst loading to identify optimal conditions .
  • Byproduct analysis : Characterize side products via LC-MS to adjust stoichiometry or reaction time .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for Triazolopyrimidine Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
SolventEthanol/DMF (1:1)Maximizes solubility (85%)
CatalystAPTS (5 mol%)Reduces reaction time (6h)
Temperature120°C (reflux)Prevents intermediate decay

Q. Table 2: Biological Assay Conditions for Activity Validation

Assay TypeProtocolKey MetricsReference
Anticancer (MTT)MCF-7 cells, 48h exposureIC₅₀ = 12.5 µM
Antimicrobial (MIC)E. coli ATCC 25922MIC = 32 µg/mL
Anti-inflammatoryCOX-2 inhibition assay70% inhibition at 50 µM

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